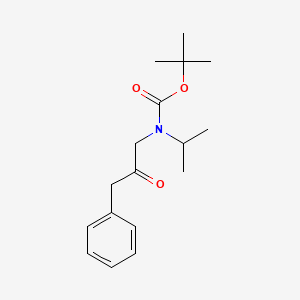
tert-butyl N-(2-oxo-3-phenylpropyl)-N-propan-2-ylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl N-(2-oxo-3-phenylpropyl)-N-propan-2-ylcarbamate is a chemical compound with the molecular formula C14H19NO3 and a molecular weight of 249.31 g/mol . It is commonly used in various chemical and pharmaceutical research applications due to its unique structure and properties.
Vorbereitungsmethoden
The synthesis of tert-butyl N-(2-oxo-3-phenylpropyl)-N-propan-2-ylcarbamate typically involves the reaction of tert-butyl carbamate with 2-oxo-3-phenylpropyl chloride under controlled conditions . The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
tert-Butyl N-(2-oxo-3-phenylpropyl)-N-propan-2-ylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts, and controlled temperature and pressure settings. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
tert-Butyl N-(2-oxo-3-phenylpropyl)-N-propan-2-ylcarbamate is widely used in scientific research, including:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Medicine: It is explored for its potential therapeutic applications, including drug development and formulation.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of tert-butyl N-(2-oxo-3-phenylpropyl)-N-propan-2-ylcarbamate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. Detailed studies on its molecular targets and pathways are essential to understand its effects fully .
Vergleich Mit ähnlichen Verbindungen
tert-Butyl N-(2-oxo-3-phenylpropyl)-N-propan-2-ylcarbamate can be compared with similar compounds such as:
tert-Butyl N-methyl-N-(2-oxo-3-phenylpropyl)carbamate: This compound has a similar structure but with a methyl group instead of a propan-2-yl group.
tert-Butyl N-(2-oxo-3-phenylpropyl)carbamate: This compound lacks the propan-2-yl group, making it structurally simpler.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C17H25NO3 |
|---|---|
Molekulargewicht |
291.4 g/mol |
IUPAC-Name |
tert-butyl N-(2-oxo-3-phenylpropyl)-N-propan-2-ylcarbamate |
InChI |
InChI=1S/C17H25NO3/c1-13(2)18(16(20)21-17(3,4)5)12-15(19)11-14-9-7-6-8-10-14/h6-10,13H,11-12H2,1-5H3 |
InChI-Schlüssel |
MZEYSHZJALEJOY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)N(CC(=O)CC1=CC=CC=C1)C(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






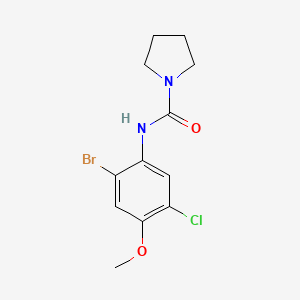
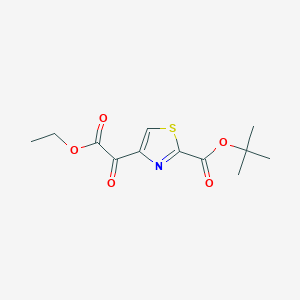
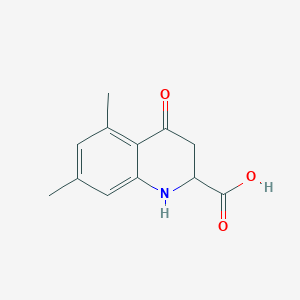
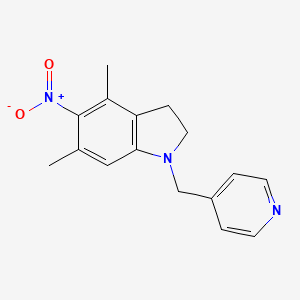
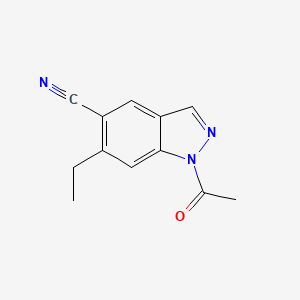
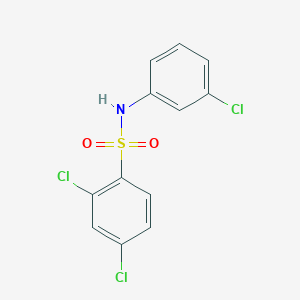

![ethyl N-[2-amino-4-[(2,5-dichlorophenyl)methoxy]phenyl]carbamate](/img/structure/B13872529.png)
![2-(2-Chlorophenyl)-[1,3]oxazolo[5,4-b]pyridine](/img/structure/B13872532.png)

